Ostruthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMTJJPUABOQJ-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318569 | |
| Record name | Ostruthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-83-4 | |
| Record name | Ostruthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ostruthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ostruthin | |
| Source | DTP/NCI | |
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| Record name | Ostruthin | |
| Source | EPA DSSTox | |
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| Record name | 148-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | OSTRUTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3RR9BOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Pharmacological and Biological Activities of Ostruthin
Antimicrobial Activity
Ostruthin, a natural coumarin (B35378), has demonstrated a range of antimicrobial activities against various microorganisms. Its efficacy has been observed against both mycobacteria and other bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Antimycobacterial Efficacy
This compound has shown notable activity against rapidly growing mycobacteria, a group of organisms known for their intrinsic resistance to many common antibiotics.
Research has established the pronounced in vitro activity of this compound against several species of rapidly growing mycobacteria. nih.govsemanticscholar.orgresearchgate.net Bioassay-guided fractionation of extracts from the roots of Peucedanum ostruthium identified this compound as the active antimycobacterial compound. nih.govsemanticscholar.org The minimum inhibitory concentrations (MICs) for this compound against these mycobacteria were found to be significant, with values ranging from 3.4 to 107.4 microM. nih.govsemanticscholar.org These MIC values were comparable to those of the established antimycobacterial drugs ethambutol (B1671381) and isoniazid. nih.govsemanticscholar.org Specifically, the MIC values were reported as low as 1.02 μg/ml for some strains, highlighting the potent nature of this compound. researchgate.net The lipophilic side chain of this compound is suggested to play a role in its ability to penetrate the lipid-rich cell wall of mycobacteria. researchgate.net
| Mycobacterium Species | MIC (µM) | MIC (µg/mL) |
|---|---|---|
| Mycobacterium abscessus | Data not available in µM | 1.02 - 32.13 |
| Mycobacterium aurum | Data not available in µM | 1.02 - 32.13 |
| Mycobacterium fortuitum | Data not available in µM | 1.02 - 32.13 |
| Mycobacterium phlei | Data not available in µM | 1.02 - 32.13 |
| Mycobacterium smegmatis | Data not available in µM | 1.02 - 32.13 |
Beyond its direct antimicrobial effects, this compound has been identified as a key contributor to the resistance-modulating effects of Peucedanum ostruthium extracts on Mycobacterium smegmatis. mdpi.com Studies investigating the extracts and isolated compounds from this plant found that this compound was the major component responsible for the antibacterial activity. mdpi.comnih.gov This suggests that this compound may play a role in overcoming antibiotic resistance mechanisms in mycobacteria. researchgate.netmdpi.comnih.gov
Antibacterial Efficacy
This compound's antimicrobial properties extend to various Gram-positive and other bacterial species.
This compound has been identified as a potent anti-staphylococcal agent. nih.govnih.gov In a screening of numerous extracts, the root extract of Peucedanum ostruthium showed promising activity against Staphylococcus aureus, with subsequent analysis identifying this compound as the active constituent. nih.govnih.gov Further testing determined the minimum inhibitory concentration (MIC) of this compound against S. aureus to be 12.5 μM. nih.gov Its activity was also confirmed against methicillin-resistant S. aureus (MRSA) with an MIC of 25 μM. nih.gov In addition to its effects on Staphylococcus, this compound also demonstrated potent inhibitory activity against Enterococcus species, with MIC values against Enterococcus faecalis and Enterococcus faecium being 25 μM and in the range of 12.5-25 μM, respectively. nih.gov
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 12.5 |
| MRSA ATCC 43300 | 25 |
| Enterococcus faecalis ATCC 29212 | 25 |
| Enterococcus faecium clinical isolate E1 | 12.5 |
| Enterococcus faecium clinical isolate E2 | 25 |
| Vancomycin-resistant Enterococcus faecium (VRE) E3 | 25 |
The antibacterial activity of this compound has also been explored in the form of gold nanoparticles (AuNPs). researchgate.net These this compound-synthesized AuNPs exhibited moderate antibacterial activity against both Salmonella enterica and Bacillus subtilis at a concentration of 0.25 mM. researchgate.net This demonstrates a novel application of this compound in the development of antimicrobial nanomaterials. researchgate.net
Anticancer and Cytotoxic Effects
This compound, a natural coumarin, has demonstrated notable anticancer and cytotoxic properties across various human cancer cell lines in preclinical studies. Its ability to inhibit cell proliferation and induce cell death has been a subject of significant research, highlighting its potential as a scaffold for developing new anticancer agents. The subsequent sections detail the in vitro cytotoxic activities of this compound against specific cancer cell lines.
In vitro Cytotoxicity Against Human Cancer Cell Lines
Pancreatic Cancer Cells (PANC-1, PSN-1)
This compound has shown potent cytotoxic activity against human pancreatic cancer cell lines, particularly PANC-1 and PSN-1. Research conducted under nutrient-deprived medium (NDM), which mimics the tumor microenvironment, found that this compound was the most active compound among several isolates from Rhizoma et Radix Notopterygii. thieme-connect.comnih.gov It displayed significant preferential cytotoxicity against both PANC-1 and PSN-1 cells. thieme-connect.com
The compound's efficacy was quantified with half-maximal preferential cytotoxicity (PC50) values. Against PANC-1 cells, this compound exhibited a PC50 value of 7.2 µM. thieme-connect.comnih.gov Its activity against PSN-1 cells was similarly potent, with a recorded PC50 of 7.8 µM. thieme-connect.comnih.gov Studies suggest that this compound may induce necrotic cell death in PANC-1 cells under these nutrient-deficient conditions. thieme-connect.comnih.gov This potent activity underscores its potential for targeting pancreatic cancer, a malignancy known for its resistance to conventional therapies. researchgate.netnih.gov
| Cell Line | Condition | PC50 Value (µM) | Reference |
|---|---|---|---|
| PANC-1 | Nutrient-Deprived Medium | 7.2 | thieme-connect.comnih.gov |
| PSN-1 | Nutrient-Deprived Medium | 7.8 | thieme-connect.comnih.gov |
Cervical Cancer Cells (HeLa)
The cytotoxic effects of this compound have also been observed against the human cervical cancer cell line, HeLa. mdpi.com In vitro studies have confirmed that this compound exhibits cytotoxic activity against HeLa cells. mdpi.com While specific IC50 values from this particular study were not detailed, the findings contribute to the broader understanding of this compound's anticancer profile. Further research has explored derivatives of this compound, noting that modifications to the parent molecule can alter its cytotoxic potency against HeLa cells. mdpi.com
Hepatic Cancer Cells (HepG2)
This compound's anticancer potential extends to hepatic cancer, with demonstrated cytotoxic activity against the human liver cancer cell line HepG2. mdpi.com Additionally, gold nanoparticles (AuNPs) synthesized using this compound as a reducing and capping agent have shown promising antitumor activity against HepG2 cells. researchgate.net This "green synthesis" approach leverages the natural properties of this compound to create novel nanoparticle-based therapeutic agents. researchgate.net The resulting AuNPs were found to be effective against HepG2 cancer cells, indicating that this compound can act both directly and as a component in more complex anticancer formulations. researchgate.net
Lung Adenocarcinoma Cells (A549)
Studies have documented the cytotoxic effects of this compound on human lung adenocarcinoma A549 cells. researchgate.netmdpi.com this compound itself has been shown to reduce the viability of A549 cells. mdpi.com This inherent cytotoxicity is a critical aspect of its potential as an anticancer compound. Further investigations into this compound derivatives have been pursued to enhance its therapeutic profile, aiming to reduce cytotoxicity in non-cancerous cells while maintaining or improving its anti-inflammatory and anticancer effects in lung cancer models. mdpi.com
Breast Cancer Cells (MCF-7, via Gold Nanoparticles)
In the context of breast cancer, this compound has been utilized in the green synthesis of gold nanoparticles (AuNPs) that exhibit significant antitumor activity. researchgate.net These this compound-synthesized AuNPs were tested against the MCF-7 human breast cancer cell line and demonstrated potent antitumor effects. researchgate.net
The efficacy of this formulation was quantified, showing an IC50 value of 65.47 ± 3.09 μM against MCF-7 cells. researchgate.net This highlights the potential of using this compound in nanomedicine to develop targeted cancer therapies. researchgate.net
| Cell Line | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 | This compound-Synthesized Gold Nanoparticles (AuNPs) | 65.47 ± 3.09 | researchgate.net |
Inhibition of Vascular Smooth Muscle Cell Proliferation
This compound has been identified as a significant inhibitor of vascular smooth muscle cell (VSMC) proliferation. Research has shown that a dichloromethane (B109758) extract from the rhizomes of Peucedanum ostruthium, containing this compound as a major constituent, effectively inhibits serum-induced VSMC proliferation in a concentration-dependent manner. nih.govnih.govresearchgate.net
In one study, this extract demonstrated an IC₅₀ value of 24 ± 14 μg/mL for the inhibition of VSMC proliferation. nih.govacs.org Further investigation focusing on the isolated compound confirmed that this compound is the primary substance responsible for this antiproliferative activity. nih.govnih.gov When serum-starved VSMCs were pretreated with this compound and then stimulated with 10% serum, a concentration-dependent inhibition of proliferation was observed. nih.govacs.org This effect is considered a new bioactivity of P. ostruthium rhizomes, with this compound being the key active compound. nih.gov
| Concentration | Effect | Reference |
|---|---|---|
| Concentration-dependent | Inhibited serum (10%)-induced VSMC proliferation. | nih.govresearchgate.net |
| IC₅₀: 24 ± 14 μg/mL (for CH₂Cl₂ extract) | Inhibited the proliferation of VSMC. | nih.govacs.org |
Neuropharmacological Activities
Anxiolytic Effects in Preclinical Behavioral Models
This compound has demonstrated consistent anxiolytic effects in various preclinical behavioral models. plos.orgresearchgate.netsemanticscholar.org In studies involving mice, this compound administration resulted in anxiolytic activity in the open-field, elevated plus maze, and light/dark box tests. plos.orgresearchgate.net This effect was observed at a low dose of 5 mg/kg. plos.orgsemanticscholar.org The anxiolytic action of this compound appears to be linked to its activity on TREK-1 channels, as the effect was diminished when co-administered with a TREK-1 blocker, amlodipine. plos.orgresearchgate.net Furthermore, this compound is thought to exert its anxiolytic effects through a different neural pathway than benzodiazepines, as it suppressed stress-induced activation of the lateral septum without affecting the amygdala. semanticscholar.org
| Behavioral Test | Observed Effect | Key Finding | Reference |
|---|---|---|---|
| Open-Field Test | Anxiolytic activity observed. | Part of a consistent pattern of anxiolytic effects. | plos.orgresearchgate.net |
| Elevated Plus Maze | Anxiolytic activity observed. | Effect noted at a low dose (5 mg/kg). | plos.orgsemanticscholar.org |
| Light/Dark Box Test | Anxiolytic activity observed. | Contributes to the overall evidence of anxiolytic properties. | plos.orgresearchgate.net |
Antidepressive Effects in Preclinical Behavioral Models
Unexpectedly for a TREK-1 channel activator, this compound has also shown antidepressive effects in preclinical studies. plos.orgsemanticscholar.org In both the forced swim and tail suspension tests, administration of this compound to mice led to a dose-dependent decrease in immobility time, which is indicative of an antidepressant-like effect. plos.orgsemanticscholar.org The involvement of TREK-1 channels in this activity was confirmed by the blockade of the behavioral effect with the co-administration of amlodipine. plos.orgresearchgate.netnih.gov Studies on chronically stressed mice also showed that a single administration of this compound had antidepressive effects in the tail suspension and forced swim tests. nih.govresearchgate.netnih.gov This suggests that this compound's mechanism of action for its antidepressive effects may differ from current antidepressant drugs. plos.orgsemanticscholar.org
| Behavioral Test | Observed Effect | Key Finding | Reference |
|---|---|---|---|
| Forced Swim Test | Dose-dependent decrease in immobility time. | Effect diminished by co-administration of a TREK-1 blocker. | plos.orgsemanticscholar.org |
| Tail Suspension Test | Dose-dependent decrease in immobility time. | Indicates an antidepressive effect. | plos.orgsemanticscholar.org |
Modulation of Potassium Channels
This compound has been identified as an activator of specific two-pore domain K+ channels. It increases whole-cell TREK-1 channel currents at a low concentration, with an EC₅₀ value of 5.3 μM. plos.orgnih.gov The activation of TREK-1 by this compound is voltage-independent. nih.gov In addition to TREK-1, this compound also activates the TREK-2 channel, although at higher concentrations, with an EC₅₀ of 3.7 mM. plos.orgnih.govresearchgate.net This activation of TREK-1 and TREK-2 channels is a key aspect of this compound's pharmacological profile and is believed to underlie its neuropharmacological effects. plos.orgnih.gov
| Channel | Effect | EC₅₀ Value | Reference |
|---|---|---|---|
| TREK-1 | Activation | 5.3 μM | plos.orgnih.gov |
| TREK-2 | Activation | 3.7 mM | plos.orgnih.gov |
In contrast to its activating effect on TREK-1 and TREK-2 channels, this compound inhibits other potassium channels at higher concentrations. plos.orgresearchgate.netsemanticscholar.org These inhibited channels include the human ether-à-go-go-related gene (HERG1), the inward-rectifier channel (Kir2.1), the voltage-gated channel (Kv1.4), and the two-pore domain channel (TASK-1). plos.orgresearchgate.net For instance, at a concentration of 100 μM, this compound was found to inhibit TASK-1 currents and decreased Kir2.1 currents by approximately 60%. researchgate.net This dual action—activating certain K+ channels at low concentrations while inhibiting others at higher concentrations—may contribute to its complex pharmacological profile. nih.gov
| Channel | Effect | Concentration | Reference |
|---|---|---|---|
| HERG1 | Inhibition | Higher concentrations | plos.orgresearchgate.net |
| Kir2.1 | Inhibition (~60% decrease) | 100 μM | researchgate.net |
| Kv1.4 | Inhibition | Higher concentrations | plos.orgresearchgate.net |
| TASK-1 | Inhibition | 100 μM | researchgate.net |
Antimalarial Activity
This compound has demonstrated notable potential as an antimalarial agent, exhibiting efficacy against the primary malaria parasite, Plasmodium falciparum, in laboratory settings.
In vitro Efficacy Against Plasmodium falciparum
Bioassay-guided isolation studies have identified this compound as an active antimalarial compound. When tested against P. falciparum, this compound showed significant inhibitory activity. Using a lactate (B86563) dehydrogenase (LDH) assay, its efficacy was quantified, revealing its potential to combat the parasite directly.
| Compound | Parasite Strain | IC₅₀ Value (µg/mL) | Assay Method |
|---|---|---|---|
| This compound | Plasmodium falciparum | 2.65 ± 0.07 | LDH Assay |
In silico Prediction of Enzyme Inhibition (PfDHODH, PfLDH)
To understand the potential mechanisms behind its antimalarial action, molecular docking studies have been performed. These computational analyses predicted that this compound could act as an inhibitor of two crucial parasitic enzymes: Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and Plasmodium falciparum lactate dehydrogenase (PfLDH). The binding affinities suggest a strong interaction with these enzymes, which are vital for the parasite's survival.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Method |
|---|---|---|---|
| This compound | PfDHODH | -9.94 ± 0.11 | Molecular Docking |
| This compound | PfLDH | -8.84 ± 0.11 | Molecular Docking |
Anti-Inflammatory and Antioxidant Properties
This compound is recognized for its anti-inflammatory and antioxidant capabilities, which are attributed to its chemical structure. cymitquimica.com
Anti-Inflammatory Effects (e.g., inhibition of ICAM-1 upregulation)
While this compound is known to possess anti-inflammatory properties, specific research detailing its direct inhibitory effect on the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) is not extensively available in the reviewed scientific literature. ICAM-1 is a key molecule in inflammatory processes, and its modulation is a target for anti-inflammatory therapies.
Antioxidant Activity
This compound is reported to have antioxidant properties. cymitquimica.com One study noted that the antioxidant activity of a crude Paramignya trimera root extract was significantly higher than that of its fractions and of isolated this compound. nih.gov Another study assessing fractions from Luvunga sarmentosa root extract found that a methanol (B129727) fraction containing this compound exhibited antiradical activity with an IC₅₀ value of 83.42 ppm. researchgate.net However, specific quantitative data on the antioxidant capacity of purified this compound from assays such as DPPH, ABTS, or ORAC were not detailed in the reviewed sources.
Enzyme Inhibition Activities
Beyond its effects on parasitic enzymes, this compound has been identified as an inhibitor of other enzymes, indicating a broader range of biological activity. Notably, research has shown its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the nervous system. This suggests that this compound could be of interest in research related to neurological conditions.
| Compound | Target Enzyme | Activity |
|---|---|---|
| This compound | Acetylcholinesterase (AChE) | Inhibitor |
| This compound | PfDHODH | Predicted Inhibitor |
| This compound | PfLDH | Predicted Inhibitor |
Acetylcholinesterase Inhibition
This compound has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. tandfonline.com
In a study utilizing bioautography on thin-layer chromatography (TLC), a dichloromethane extract from the roots of Peucedanum ostruthium (L.) Koch demonstrated significant AChE inhibitory activity. Through a process of bioguided fractionation, this compound was isolated as one of the active coumarin constituents responsible for this effect. tandfonline.comresearchgate.net This method allows for the direct identification of enzyme inhibitors within a complex plant extract. Active compounds appear as white spots against a purple background, indicating where the enzymatic reaction has been prevented. tandfonline.com
Further research has corroborated the direct inhibitory action of this compound on acetylcholinesterase. researchgate.net The anticholinesterase properties of coumarins like this compound present a promising area of investigation for the development of new therapeutic agents for neurodegenerative disorders.
**Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from *Peucedanum ostruthium***
| Compound | Activity |
|---|---|
| This compound | Acetylcholinesterase Inhibitor |
| Imperatorin (B1671801) | Acetylcholinesterase Inhibitor |
| Ostruthol | Acetylcholinesterase Inhibitor |
| Oxypeucedanin (B192039) hydrate | Acetylcholinesterase Inhibitor |
| Peucenin | Acetylcholinesterase Inhibitor |
Alpha-Glucosidase Inhibition
This compound has been shown to exhibit inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable simple sugars like glucose. nih.gov The inhibition of α-glucosidase can, therefore, delay the absorption of glucose and help in managing postprandial hyperglycemia, a primary concern in type 2 diabetes. nih.govnih.gov
Studies have reported that this compound directly inhibits the enzymatic activity of α-glucosidase. researchgate.net This positions this compound as a natural compound of interest for further investigation into its potential as a modulator of carbohydrate metabolism. The search for effective α-glucosidase inhibitors from natural sources is a significant area of research for developing functional foods or lead compounds for diabetes management. nih.gov
Cyclooxygenase and Lipoxygenase Inhibition (via extract)
Extracts derived from the roots of Peucedanum ostruthium, a known source of this compound, have been investigated for their effects on the arachidonic acid metabolism pathway. This pathway involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. rsc.orgresearchgate.net Inhibition of these enzymes can lead to anti-inflammatory effects.
Research into the antiphlogistic properties of P. ostruthium extracts suggests an influence on arachidonic acid metabolism, which is indicative of potential COX and LOX inhibitory activity. While the direct inhibitory effects of isolated this compound on these enzymes require more specific elucidation, the anti-inflammatory reputation of the plant extract points towards this mechanism.
Other Biological Activities
Anthelmintic Activity Against Caenorhabditis elegans
This compound has demonstrated significant anthelmintic activity against the free-living nematode Caenorhabditis elegans. nih.gov This organism is widely used as a model in preliminary screenings for anthelmintic compounds due to its genetic and physiological similarities to parasitic nematodes. biorxiv.orgnih.gov
A root extract of Peucedanum ostruthium was found to significantly decrease the survival of C. elegans. nih.govresearchgate.net Subsequent biochemometric analysis, which correlates chemical profiles with biological activity, unambiguously identified this compound as a key constituent responsible for this nematicidal effect. nih.gov
Interestingly, the study revealed that the anthelmintic activity of this compound is part of a combinatorial effect with another compound, isoimperatorin. nih.govresearchgate.net Further investigation using a C. elegans-based survival and motility assay confirmed that isoimperatorin, along with imperatorin and verapamil, modulated the susceptibility of the nematode to this compound. This synergistic action was linked to the inhibition of the nematode's efflux pump, which is a mechanism of resistance. nih.govresearchgate.net
**Table 2: Compounds from Peucedanum ostruthium with Anthelmintic Activity against *C. elegans***
| Compound | Role in Anthelmintic Activity |
|---|---|
| This compound | Primary anthelmintic agent |
| Isoimperatorin | Modulates susceptibility to this compound (combinatorial effect) |
Wound Healing Induction
The process of wound healing is complex, involving stages of inflammation, proliferation, and remodeling. This compound has been implicated in mechanisms relevant to wound healing, particularly through its influence on cell proliferation.
A dichloromethane extract from the rhizomes of Peucedanum ostruthium was found to inhibit the proliferation of vascular smooth muscle cells (VSMCs) in a concentration-dependent manner. nih.govacs.org Further investigation identified this compound as the major antiproliferative substance within the extract. nih.gov While excessive VSMC proliferation can be detrimental in certain pathologies, the modulation of cell proliferation is a critical aspect of the wound healing process. The anti-inflammatory properties traditionally associated with P. ostruthium may also contribute to a favorable environment for tissue repair.
Molecular Mechanisms of Action of Ostruthin
Ligand-Target Interactions
Ostruthin exerts its effects by binding to and modulating the activity of target proteins, including certain potassium channels and components of the NF-κB signaling cascade.
Molecular Basis of Potassium Channel Modulation
This compound has been identified as a modulator of two-pore domain potassium (K2P) channels, specifically the TWIK-related K+ channel (TREK-1) and TREK-2. These channels play a significant role in setting the resting membrane potential and regulating neuronal excitability. nih.govresearchgate.net
Specificity for TREK-1/2 Activation at Low Concentrations
At low concentrations, this compound acts as an activator of both TREK-1 and TREK-2 channels. Studies using whole-cell patch clamp recordings in 293T cells expressing these channels have demonstrated that this compound increases the channel currents. The half-maximal effective concentration (EC50) for TREK-1 activation was determined to be 5.3 µM. For TREK-2 channels, this compound also showed activation, albeit at a higher concentration with an EC50 of 3.7 mM. nih.govresearchgate.netnih.govresearchgate.net This suggests a higher potency of this compound for TREK-1 activation compared to TREK-2. The activation of TREK-1 currents by this compound appears to be voltage-independent. nih.gov
Here is a summary of this compound's activation of TREK-1 and TREK-2 channels:
| Channel Type | EC50 (Concentration for Half-Maximal Activation) | Reference |
| TREK-1 | 5.3 µM | nih.govresearchgate.netnih.govresearchgate.net |
| TREK-2 | 3.7 mM | nih.govresearchgate.netnih.govresearchgate.net |
Non-Specific Inhibition of Other K+ Channels at Higher Concentrations
In contrast to its activating effect on TREK-1 and TREK-2 at lower concentrations, this compound has been shown to inhibit other types of potassium channels when present at higher concentrations. These include human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) channels. nih.govresearchgate.netnih.govresearchgate.net This indicates a less specific interaction profile at elevated concentrations, where this compound can broadly affect different potassium channel families. This compound did not show an effect on KCNQ1 and KCNQ3 channels at concentrations up to 100 µM. nih.govresearchgate.netnih.gov
The inhibitory effects on these channels occur in a concentration-dependent manner. For instance, at a concentration of 100 µM, this compound inhibited TASK-1 currents. nih.govresearchgate.netresearchgate.net The half-maximal inhibitory concentrations (IC50) for these channels are notably higher than the EC50 for TREK-1 activation. nih.govresearchgate.net
Below is a table summarizing the inhibitory effects of this compound on various potassium channels at higher concentrations:
| Channel Type | IC50 (Concentration for Half-Maximal Inhibition) | Concentration Tested | Observed Effect at Tested Concentration | Reference |
| TASK-1 | 41 µM | 100 µM | Inhibition | nih.govresearchgate.netresearchgate.net |
| TASK-3 | 227 µM | Not specified | Inhibition | nih.govresearchgate.net |
| Kir2.1 | 198 µM | 100 µM | Approximately 60% decrease in currents | nih.govresearchgate.netresearchgate.net |
| Kv1.4 | 269 µM | 100 µM | Inhibition | nih.govresearchgate.netresearchgate.net |
| HERG1 | 216 µM | Not specified | Inhibition | nih.govresearchgate.netresearchgate.net |
| KCNQ1 | Not inhibited | 100 µM | No effect | nih.govresearchgate.netnih.gov |
| KCNQ3 | Not inhibited | 100 µM | No effect | nih.govresearchgate.netnih.gov |
| HERG3 | Not inhibited | 100 µM | No effect | nih.gov |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Attenuation
This compound and its derivatives have demonstrated the ability to attenuate the activity of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory and immune responses. biosynth.commdpi.comresearchgate.netresearchgate.netnih.govnih.govwikipedia.orgbio-rad.com Aberrant activation of NF-κB is linked to various inflammatory diseases and cancers. wikipedia.org Studies, particularly with an this compound derivative (OS8), have provided insights into the molecular mechanisms by which this attenuation occurs. mdpi.comresearchgate.net
Inhibition of ICAM-1 Promoter Binding by RelA
A key mechanism by which this compound derivatives attenuate NF-κB signaling is by preventing the binding of the NF-κB subunit RelA (also known as p65) to the promoter region of target genes, such as Intercellular Adhesion Molecule-1 (ICAM-1). mdpi.comresearchgate.netdntb.gov.uadntb.gov.uanih.gov ICAM-1 is a cell adhesion molecule involved in leukocyte recruitment during inflammation. mdpi.comresearchgate.netnih.gov Tumor necrosis factor-alpha (TNF-α) stimulation typically increases the binding of RelA to the ICAM-1 promoter. mdpi.comresearchgate.net However, treatment with an this compound derivative (OS8) significantly suppressed this increased binding in TNF-α-stimulated cells. mdpi.comresearchgate.net This indicates that this compound derivatives interfere with the ability of activated RelA to bind to its specific DNA recognition sites on the promoters of NF-κB-responsive genes, thereby inhibiting their transcription. mdpi.comresearchgate.net
Prevention of RelA and IκBα Phosphorylation
The NF-κB signaling pathway involves the phosphorylation and degradation of the inhibitor protein IκBα, which normally sequesters NF-κB (including the RelA subunit) in the cytoplasm. mdpi.comresearchgate.netresearchgate.netwikipedia.orgbio-rad.comnih.govresearchgate.netnih.gov Phosphorylation of IκBα by the IκB kinase (IKK) complex leads to its ubiquitination and degradation, allowing RelA to translocate to the nucleus and activate gene transcription. mdpi.comresearchgate.netresearchgate.netwikipedia.orgbio-rad.comnih.gov this compound derivatives have been shown to inhibit the TNF-α-induced phosphorylation of IκBα. mdpi.comresearchgate.net This prevention of IκBα phosphorylation delays its degradation, consequently impairing the nuclear translocation of RelA. mdpi.comresearchgate.net
Here is a summary of the effects of this compound derivatives on NF-κB signaling components:
| Target/Event | Effect | Reference |
| ICAM-1 Promoter Binding by RelA | Inhibited | mdpi.comresearchgate.netdntb.gov.uadntb.gov.ua |
| IκBα Phosphorylation | Inhibited | mdpi.comresearchgate.net |
| IκBα Degradation | Delayed | mdpi.comresearchgate.net |
| RelA Phosphorylation (Ser 536) | Inhibited | mdpi.comresearchgate.netdntb.gov.uaresearchgate.net |
| RelA Nuclear Translocation | Not significantly affected (at tested concentrations) | mdpi.comresearchgate.net |
Predicted Binding to Parasitic Enzymes (PfDHODH, PfLDH)
Plasmodium falciparum, the causative agent of malaria, relies on specific metabolic enzymes for survival. Dihydroorotate dehydrogenase (PfDHODH) and lactate (B86563) dehydrogenase (PfLDH) are two such enzymes that have been identified as potential drug targets. researchgate.netplos.org Computational studies, specifically molecular docking, have been employed to predict the binding affinity and interaction of compounds, including this compound, with these parasitic enzymes. wu.ac.thwu.ac.th
Studies utilizing molecular docking have predicted this compound as a potential inhibitor of both PfDHODH and PfLDH. wu.ac.thwu.ac.thresearchgate.net The predicted binding affinities for this compound have been reported as -9.94 ± 0.11 kcal/mol for PfDHODH and -8.84 ± 0.11 kcal/mol for PfLDH. wu.ac.thresearchgate.net These values represent the estimated strength of the interaction between this compound and the active sites of these enzymes, with more negative values indicating stronger binding affinity. researchgate.nettjnpr.org The predicted interactions involve specific amino acid residues within the receptor binding sites. wu.ac.thwu.ac.thtjnpr.org
PfLDH, in particular, is considered an attractive target due to structural and functional differences compared to human LDH isozymes. plos.orgnih.gov The enzyme plays a crucial role in the parasite's energy generation through glycolysis. plos.orgfrontiersin.orgfrontiersin.org PfDHODH is also essential for the growth of P. falciparum and has been validated as an antimalarial drug target. researchgate.netscialert.net
Table 1: Predicted Binding Affinities of this compound to Parasitic Enzymes
| Enzyme | Predicted Binding Affinity (kcal/mol) |
| PfDHODH | -9.94 ± 0.11 |
| PfLDH | -8.84 ± 0.11 |
These in silico findings suggest that this compound may exert antimalarial activity by interfering with the function of these vital parasitic enzymes. wu.ac.thwu.ac.thresearchgate.net
Cellular and Physiological Responses
Regulation of Cell Proliferation Pathways
Cell proliferation is a tightly regulated process essential for tissue growth, maintenance, and repair. numberanalytics.com Dysregulation of this process can contribute to various diseases, including cancer. numberanalytics.com Research has explored the effects of this compound on cell proliferation, identifying its potential to influence associated pathways.
Studies have demonstrated that this compound can inhibit vascular smooth muscle cell proliferation. researchgate.netplos.org Additionally, this compound and its derivatives have shown cytotoxic effects against certain cancer cell lines. researchgate.net For instance, this compound has been reported to be cytotoxic towards human pancreatic cancer cell lines, PANC-1 and PSN-1, in nutrient-deprived conditions. researchgate.net Alkyl triphenylphosphonium derivatives of this compound have also been shown to inhibit the upregulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in TNF-α-stimulated human lung adenocarcinoma A549 cells without affecting cell viability, whereas this compound itself exhibited cytotoxicity against these cells. researchgate.net The mechanism underlying the inhibition of cell proliferation by related compounds, such as osthole (B1677514) (another coumarin), has been linked to the regulation of signaling pathways like the TGF-β1/Smad/p38 pathway, leading to cell cycle arrest. nih.gov While the specific pathways modulated by this compound in inhibiting proliferation require further detailed investigation, these findings highlight its potential impact on cellular growth control mechanisms.
Modulation of Neuronal Activity and c-Fos Expression in Brain Regions (e.g., lateral septum)
This compound has been investigated for its effects on the central nervous system, particularly its influence on neuronal activity and the expression of immediate early genes like c-Fos. c-Fos is commonly used as a marker of neuronal activation. nih.govmdpi.comwikipedia.org
Studies have indicated that this compound can modulate neuronal activity, and this has been linked to its observed anxiolytic and antidepressive effects in animal models. plos.orgnih.govresearchgate.netresearchgate.net Specifically, administration of this compound has been shown to suppress the stress-induced increase in c-Fos immunoreactivity in the lateral septum. plos.orgnih.govresearchgate.net This suggests that this compound may reduce stress-induced neuronal activation in this specific brain region. plos.orgnih.govresearchgate.netresearchgate.net
The lateral septum is a brain region implicated in the regulation of emotional and motivated behaviors, including anxiety and depression. frontiersin.orgdntb.gov.ua By suppressing stress-induced c-Fos expression in the lateral septum, this compound may contribute to its anxiolytic and antidepressive effects through modulating the activity of neuronal circuits involving this area. plos.orgnih.govresearchgate.netresearchgate.net Interestingly, this compound did not significantly affect c-Fos immunoreactivity in other brain regions related to mood disorders, such as the amygdala or dorsal raphe nucleus, suggesting a potentially distinct mechanism of action compared to some existing psychotropic drugs. plos.orgnih.govresearchgate.net
Chemical Synthesis and Derivatives of Ostruthin
Synthetic Methodologies for Ostruthin Core Structure
The core structure of this compound is a simple coumarin (B35378), specifically 6-geranyl-7-hydroxycoumarin. mdpi.comresearchgate.net The synthesis of coumarin derivatives can be achieved through various methods, including classical reactions like the Perkin, Knoevenagel, and Pechmann condensations, as well as more contemporary approaches. nih.gov
One approach to the total synthesis of natural coumarins, including this compound, involves tandem thermal Claisen-Cope rearrangements of appropriate coumarates, which are prepared from corresponding umbelliferone (B1683723) derivatives. researchgate.netscribd.com Another method for synthesizing linear coumarins, such as this compound, involves heating 2'-O-prenylated derivatives of 4'-O-benzyl methyl coumarates. This process directly yields linear prenylated umbelliferones through sequential para-Claisen rearrangement and relactonization. rsc.org
Design and Synthesis of this compound Derivatives
The modification of the this compound structure through chemical synthesis allows for the creation of derivatives with potentially altered or enhanced properties. This section explores the synthesis of specific types of this compound derivatives.
Alkyl Triphenylphosphonium (TPP) this compound Derivatives
Alkyl triphenylphosphonium (TPP) derivatives of this compound have been synthesized to potentially improve pharmacokinetic properties, such as cellular and mitochondrial accumulation. mdpi.comacs.org this compound, isolated from Paramignya trimera, has served as a scaffold for the design and synthesis of these derivatives. mdpi.comresearchgate.netnii.ac.jpresearchgate.net
The synthesis of alkyl triphenylphosphonium this compound derivatives typically involves using this compound as a starting material and reacting it with ω-carboxyalkyl)triphenylphosphonium bromides. researchgate.net Four TPP derivatives with varying alkyl linker lengths (butyl, pentyl, hexyl, and heptyl) have been prepared. mdpi.comresearchgate.net These derivatives have been evaluated for biological activities, indicating the success of the synthetic strategies in creating these modified compounds. mdpi.comresearchgate.netmdpi.com
Halogenated this compound Derivatives (e.g., Brominated this compound)
Halogenation is a common chemical modification used to alter the properties of organic compounds. Bromination of this compound has been reported as a method to synthesize halogenated derivatives. researchgate.netscielo.brresearchgate.net
The bromination of this compound (compound 1) with N-bromosuccinimide (NBS) has been successfully performed, yielding bromo this compound (compound 2). researchgate.netscielo.brresearchgate.net One study reported a yield of 41.9% for this reaction. scielo.brresearchgate.net The chemical structure of the resulting bromo this compound has been confirmed using spectroscopic data such as IR, 1H, and 13C NMR. researchgate.net This brominated derivative has been investigated for its biological activities. scielo.brresearchgate.net
Nanotechnology Applications Incorporating this compound (e.g., Green Synthesis of Gold Nanoparticles)
The green synthesis of gold nanoparticles using this compound involves the reduction of gold(III) ions (typically from a precursor like chloroauric acid, H[AuCl4]) by the this compound compound. researchgate.netwikipedia.org this compound acts as a reducing agent in this process. researchgate.net This method aligns with green chemistry principles, utilizing a natural product for nanoparticle synthesis. researchgate.net
Research has demonstrated the successful synthesis of gold nanoparticles using this compound extracted from plant sources. researchgate.netrevistadechimie.ro The formation of AuNPs can be observed by a color change in the solution and the appearance of a maximum absorption peak in the visible region, typically around 535-548 nm, due to the surface Plasmon Resonance (SPR) of the nanoparticles. researchgate.net The size and shape of the synthesized AuNPs can influence their SPR peak. researchgate.net Factors such as reaction time and temperature can affect the synthesis process. researchgate.net
The use of this compound in the green synthesis of gold nanoparticles highlights its potential as a natural, bioreducing agent for the creation of nanomaterials with potential applications in various fields. researchgate.net
Structure Activity Relationship Sar Studies of Ostruthin and Its Analogs
Influence of Specific Substituents on Biological Activities
The substituents on the coumarin (B35378) core of ostruthin play a significant role in its bioactivity. Two key features are the geranyl side chain and the hydroxyl group.
The geranyl side chain at the 6-position of this compound is a notable structural element. While the search results indicate that prenyl residues, a related structural motif, are suggested to be essential for the positive modulatory activity of certain coumarin derivatives on GABAA receptors, longer or bulkier residues like geranyl may diminish this modulation. core.ac.ukresearchgate.net However, other studies highlight the importance of prenyl groups attached to a carbocyclic ring for antimicrobial activity. researchgate.net Imperatorin (B1671801), which contains a prenyl group, has demonstrated a broad spectrum of antimicrobial activity. researchgate.net This suggests that the lipophilicity and specific structure of the isoprenoid chain can influence different biological targets and activities.
Impact of Derivative Modifications on Pharmacological Profiles
Modifications to the this compound structure, such as the addition of a triphenylphosphonium (TPP) group, can significantly alter its pharmacological profile, particularly in terms of cytotoxicity and cellular delivery.
The conjugation of a TPP moiety to small molecules has been shown to promote mitochondrial delivery. mdpi.comnih.gov This targeted delivery can lead to enhanced cytotoxic effects, especially in cancer cells. mdpi.comnih.gov Studies on alkyl TPP this compound derivatives have demonstrated that the covalent linking of this compound with a TPP moiety can influence its cytotoxic activity. mdpi.com this compound itself has shown cytotoxic activities against various cancer cell lines, including pancreatic, cervical, and hepatic cancer cells. mdpi.com TPP derivatives of this compound were found to exert stronger or weaker cytotoxic activities against these cell lines, indicating the TPP group's significant contribution to the observed effects. mdpi.com The TPP group is applied as a carrier to promote cellular and mitochondrial accumulation, which is essential for the biological properties of the resulting derivatives. acs.org
The length of the alkyl linker connecting the TPP group to the this compound core in its derivatives can also impact their activity. Research on alkyl TPP this compound derivatives with different lengths of alkyl linkers has shown that these variations influence their cytotoxic activity. mdpi.com Furthermore, the alkyl linker length can affect anti-inflammatory activity. mdpi.com For example, among several alkyl TPP derivatives, the heptyl linker derivative (OS8) showed potent anti-inflammatory activity without affecting cell viability, while this compound itself exhibited cytotoxicity. mdpi.com This highlights that optimizing the linker length is crucial for achieving desired pharmacological effects and potentially reducing unwanted toxicity. The importance of linker length in influencing activity has also been observed in other types of derivatives, such as pro-insecticides, where a longer linker chain showed lower insecticidal activity within a specific series. mdpi.com
Here is a table summarizing the effect of alkyl linker length in TPP this compound derivatives on cytotoxicity against specific cancer cell lines:
| Derivative (Alkyl Linker) | Cytotoxicity against PANC-1 cells (PC50 or IC50) | Cytotoxicity against HeLa cells (IC50) | Cytotoxicity against HepG2 cells (IC50) |
| This compound | 10.3 µM (PC50) researchgate.net | Data not explicitly found in snippets | Data not explicitly found in snippets |
| Hexyl TPP derivative (OS7) | 14.4 µM (PC50) researchgate.net | 24.8 µM researchgate.net | Data not explicitly found in snippets |
| Heptyl TPP derivative (OS8) | Data not explicitly found in snippets | 18.5 µM researchgate.net | Data not explicitly found in snippets |
| Other Alkyl TPP derivatives | Stronger or weaker activity compared to this compound mdpi.com | Stronger or weaker activity compared to this compound mdpi.com | Stronger or weaker activity compared to this compound mdpi.com |
Comparative SAR Analyses with Related Coumarins (e.g., Imperatorin, Osthole (B1677514), Oxypeucedanin)
Comparing the SAR of this compound with related coumarins like imperatorin, osthole, and oxypeucedanin (B192039) provides valuable insights into the structural determinants of their biological activities. These compounds share the coumarin core but differ in their side chains and modifications.
Imperatorin is a furanocoumarin with a prenyl group. wikipedia.orgfishersci.ca It has shown various biological activities, including anti-inflammatory and anticancer effects. wikipedia.orgthegoodscentscompany.com Imperatorin has also demonstrated antimicrobial activity. researchgate.net In the context of GABAA receptor modulation, imperatorin has been shown to potentiate GABA-induced chloride currents. core.ac.ukresearchgate.net
Osthole is a simple coumarin derivative with a prenyl group and a methoxy (B1213986) group. uni.lunih.govfishersci.cawikipedia.org It exhibits a broad spectrum of antifungal activity and has shown effects on bone regeneration and anti-inflammatory properties. semanticscholar.orge-century.us Osthole is also known to exert anticonvulsant activity and potently potentiate GABA-induced chloride currents on GABAA receptors, showing higher efficiency compared to imperatorin. core.ac.ukresearchgate.net The presence of the prenyl residue is suggested to be essential for this positive modulatory activity. core.ac.ukresearchgate.net
Oxypeucedanin is a linear furanocoumarin containing an epoxide ring and a [(2S)-3,3-dimethyloxiran-2-yl]methoxy group. mdpi.comnih.gov It has been reported to possess antiproliferative, cytotoxic, anti-influenza, and antiallergic activities. mdpi.com Oxypeucedanin also potently potentiates GABA-induced chloride currents on GABAA receptors, demonstrating high efficiency, even greater than osthole in some studies. core.ac.ukresearchgate.net
Comparative SAR analyses suggest that the type and position of the side chain significantly influence the biological activity. While prenyl groups appear important for activities like GABAA receptor modulation and antimicrobial effects, the specific structure (e.g., linear vs. furanocoumarin, presence of epoxide) and length of the side chain contribute to the distinct pharmacological profiles observed among this compound, imperatorin, osthole, and oxypeucedanin. core.ac.ukresearchgate.net For instance, the higher activity of osthole (a simple coumarin) compared to imperatorin (a linear furanocoumarin) in GABAA receptor modulation suggests that the basic coumarin structure and the nature of the attached lipophilic group are critical determinants of activity. core.ac.uk
Here is a comparative table of the structures and selected activities of this compound and related coumarins:
| Compound | Structure Type | Key Substituents | Selected Biological Activities |
| This compound | Simple Coumarin | Geranyl side chain, Hydroxyl group | Anti-inflammatory, Antimicrobial, Antioxidant, Cytotoxic, α-glucosidase inhibitory ontosight.airesearchgate.netmdpi.comresearchgate.net |
| Imperatorin | Furanocoumarin | Prenyl ether group | Anti-inflammatory, Anticancer, Antimicrobial, GABAA receptor modulation core.ac.ukresearchgate.netresearchgate.netwikipedia.orgthegoodscentscompany.com |
| Osthole | Simple Coumarin | Prenyl group, Methoxy group | Antifungal, Bone regeneration, Anti-inflammatory, Anticonvulsant, GABAA receptor modulation core.ac.ukresearchgate.netsemanticscholar.orgnih.gove-century.us |
| Oxypeucedanin | Furanocoumarin | Epoxide-containing side chain | Antiproliferative, Cytotoxic, Anti-influenza, Antiallergic, GABAA receptor modulation core.ac.ukresearchgate.netmdpi.com |
Analytical and Isolation Methodologies for Ostruthin
Extraction and Fractionation Techniques from Plant Materials
The initial step in obtaining ostruthin is the extraction of plant material to obtain a crude extract containing the target compound along with many other plant metabolites. Various solvents and techniques can be employed depending on the plant source and the desired yield. For instance, Peucedanum ostruthium rhizomes have been extracted with solvents like dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) acs.orgnih.gov. Accelerated solvent extraction (ASE) using 60% ethanol (B145695) has also been used for P. ostruthium cabidigitallibrary.orgresearchgate.net. Paramignya trimera roots have been extracted with methanol and subsequently partitioned with dichloromethane plos.orgnih.gov. Luvunga sarmentosa roots and stems have been subjected to successive maceration with solvents of increasing polarity, including n-hexane, dichloromethane, and methanol wu.ac.th. An acid-base extraction method has also been used for isolating this compound from L. sarmentosa stems, leveraging the compound's relative stability at pH 11 wu.ac.th.
Following the initial extraction, fractionation is often employed to reduce the complexity of the crude extract and enrich the fraction containing this compound. Techniques such as solid-phase extraction (SPE) on C18 cartridges eluted with methanol solutions of varying concentrations have been used to fractionate P. ostruthium extracts acs.org. Silica gel column chromatography with gradient elution using solvent mixtures like ethyl acetate (B1210297) in n-hexane has also been applied to fractions obtained from Paramignya trimera extracts plos.orgnih.gov.
Bioassay-Guided Fractionation Approaches
Bioassay-guided fractionation is a strategy where the biological activity of fractions is tested at each step of the separation process to direct the isolation towards the compounds responsible for the observed activity researchgate.net. This approach has been successfully applied in the isolation of this compound based on its various biological properties. For example, this compound was isolated from Peucedanum ostruthium roots following a bioassay-guided fractionation strategy based on its antimycobacterial activity nih.govthieme-connect.comfitoterapia.netresearchgate.net. Similarly, bioassay-guided isolation based on acetylcholinesterase inhibitory activity of P. ostruthium root extract led to the isolation of this compound researchgate.nettandfonline.comtandfonline.com. In the context of antimalarial activity, this compound was isolated from Luvunga sarmentosa root and stem using a bioassay-guided isolation approach wu.ac.th.
Purification Techniques
Once fractions enriched in this compound are obtained, further purification steps are necessary to isolate the compound in a pure form. High-resolution chromatographic techniques are commonly used for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a widely used technique for the purification of natural products, including this compound. This method allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, on a larger scale than analytical HPLC. Preparative HPLC has been employed to isolate this compound from Peucedanum ostruthium extracts, with its identity confirmed by mass spectrometry and NMR spectroscopy acs.orgnih.gov. Purity of greater than 98% for this compound isolated by preparative HPLC has been reported, as shown by HPLC-DAD, HPLC-ELSD, and NMR analysis acs.orgnih.gov. Semi-preparative HPLC utilizing a reversed-phase C18 column and a mobile phase of acetonitrile:water has also been used to purify this compound from Luvunga sarmentosa wu.ac.th.
Centrifugal Partition Chromatography (CPC)
Spectroscopic and Spectrometric Characterization Methods
After isolation and purification, the identity and structure of this compound are confirmed using various spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
NMR spectroscopy is a powerful technique for determining the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural elucidation of this compound. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types and number of hydrogen and carbon atoms and their chemical environments wu.ac.thresearchgate.net. 2D NMR experiments, such as COSY, HSQC, and HMBC, provide information about the connectivity between atoms, allowing for the full assignment of signals and confirmation of the molecular structure nih.govwu.ac.thresearchgate.net. The identity of isolated this compound is typically confirmed by comparing its 1D and 2D NMR data with previously reported values in the literature nih.govwu.ac.thresearchgate.net. NMR spectroscopy, along with mass spectrometry, is routinely used to confirm the identity and purity of this compound isolated from plant sources acs.orgnih.govthieme-connect.com.
Here is a representative example of NMR data reported for this compound:
| Position | ¹H NMR (400 MHz, CdCl₃) δ (J in Hz) | ¹³C NMR (100 Hz, CdCl₃) δ |
| 2 | - | 162.7 |
| 3 | 6.23 (1H, d, J = 9.6) | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 7' | - | - |
| 8' | - | - |
| 9' | - | - |
| CH₃ | - | - |
| CH₃ | - | - |
Note: The provided search result wu.ac.th only gives partial NMR data. A complete table would require compiling data from multiple sources or a dedicated spectral database.
The combination of these analytical and isolation methodologies allows for the effective extraction, purification, and structural confirmation of this compound from various plant sources, enabling further research into its properties.
Mass Spectrometry (MS, LCMS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and analysis of this compound in complex mixtures. LC-MS/MS allows for the separation of this compound from other compounds in an extract before it enters the mass spectrometer, providing both chromatographic retention time and mass spectral data for identification and characterization.
Studies have utilized LC-MS/MS to identify this compound in plant extracts, such as those from Luvunga sarmentosa and Peucedanum ostruthium. In the analysis of L. sarmentosa root fractions, this compound was detected in all fractions with a specific retention time and was considered a marker compound. smujo.idresearchgate.netsmujo.id The LC-MS/MS analysis provided information on its molecular mass, reported as [M+H] of 299.16318, and its molecular formula, C19H22O3. smujo.id
HPLC-DAD-MS has also been employed for the simultaneous identification and quantification of this compound along with other coumarins in Peucedanum ostruthium rhizomes. acs.orgnih.gov This method utilizes a C18 reversed-phase column and a mobile phase gradient, allowing for the separation of this compound, with its identity confirmed by mass spectrometry. acs.orgnih.govacs.org The use of a quadrupole ion trap mass spectrometer with an ESI source has been reported for these analyses. acs.org
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of this compound, aiding in its unambiguous identification. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements, further confirming the elemental composition. researchgate.net LC-MS-CAD (Collision Activated Dissociation) data has also been integrated with other analytical techniques for the identification of active compounds, including this compound, in complex mixtures. thieme-connect.comnih.gov
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is valuable for the identification and quantification of compounds containing chromophores, such as this compound, which is a coumarin (B35378) derivative. azooptics.com
UV-Vis spectroscopy can be used to determine the characteristic absorption spectrum of this compound, which is influenced by its conjugated system. This spectrum provides information about the electronic transitions within the molecule. azooptics.com In the context of chromatographic analysis, UV-Vis detection, specifically Diode-Array Detection (DAD), is commonly coupled with HPLC (HPLC-DAD) for the analysis of this compound and other coumarins. acs.orgnih.govacs.org HPLC-DAD allows for the acquisition of UV spectra of eluting peaks, aiding in peak identification by comparison to authentic standards or libraries. acs.org For the quantification of coumarins, including this compound, a detection wavelength of 310 nm has been used in validated HPLC-DAD methods. acs.orgnih.govacs.org
UV-Vis spectroscopy is also applied in other analytical contexts, such as monitoring the formation of nanoparticles where this compound might be involved, by observing changes in the UV-Vis spectrum. researchgate.net The technique is based on Beer's Law, which relates absorbance to concentration, path length, and molar absorptivity, making it suitable for quantitative analysis. unchainedlabs.com
Advanced Analytical Approaches
Biochemometric Analysis for Constituent Identification (ELINA, Heterocovariance Analyses)
Biochemometric approaches, such as ELINA (Eliciting Nature's Activities) and Heterocovariance Analyses (HetCA), represent advanced strategies for the identification of bioactive compounds like this compound within complex natural product extracts. These methods integrate chemical data (e.g., from NMR and LC-MS) with biological activity data to pinpoint the specific constituents responsible for observed biological effects. thieme-connect.comnih.govhelsinki.firesearchgate.netresearchgate.netresearchgate.netnih.gov
ELINA is a biochemometric approach that involves the deconvolution of multicomponent mixtures by generating microfractions with varying concentrations of constituents. nih.govresearchgate.netresearchgate.net By correlating the chemical profiles of these microfractions with their respective bioactivity data, it is possible to identify the compounds contributing to the activity. thieme-connect.comnih.govhelsinki.firesearchgate.netresearchgate.netresearchgate.netnih.gov
Heterocovariance analysis (HetCA) is a key component of the ELINA approach. It involves correlating the quantitative variances of spectroscopic signals (such as those from 1H NMR) or LC-MS data of neighboring fractions with their biological activities. thieme-connect.comnih.govhelsinki.firesearchgate.netresearchgate.netresearchgate.netnih.govhelsinki.fi This statistical analysis helps to reveal correlations between specific chemical features and observed bioactivity, thereby facilitating the targeted identification of active compounds. nih.gov
In studies investigating the anti-infective properties of Peucedanum ostruthium extract, the ELINA approach combined with HetCA analyses of 1H NMR and LC-MS-CAD data unambiguously identified this compound as an anti-staphylococcal constituent. thieme-connect.comhelsinki.firesearchgate.netresearchgate.net ELINA also indicated that the anthelmintic activity observed was due to a combinatorial effect involving this compound and isoimperatorin. thieme-connect.comhelsinki.firesearchgate.netresearchgate.net This demonstrates the power of biochemometric methods in identifying individual active compounds and potential synergistic effects within complex natural extracts.
The integration of spectroscopic data (NMR, LC-MS) and biological assay results through techniques like HetCA allows for the targeted isolation and identification of bioactive natural products, streamlining the drug discovery process from complex mixtures. researchgate.netnih.gov
Pharmacokinetic and Biotransformation Research on Ostruthin
Absorption and Distribution Characteristics
The absorption and distribution of a compound are influenced by its inherent physicochemical properties and its interaction with biological barriers such as cell membranes and the blood-brain barrier.
Physicochemical Parameters Relevant to Biopermeability
The ability of ostruthin to permeate biological membranes, including cell membranes and potentially the blood-brain barrier, is influenced by its physicochemical properties. Predicted parameters for this compound provide insights into its likely biopermeability. This compound has a predicted logP of 4.91, indicating relatively high lipophilicity. cdutcm.edu.cn The Topological Polar Surface Area (TPSA) is predicted to be 50.44 Ų. cdutcm.edu.cn
The distribution of compounds within the body is also affected by factors such as plasma protein binding. This compound is predicted to have high plasma protein binding, estimated at 98.34%. cdutcm.edu.cn High plasma protein binding can limit the free fraction of a compound available to distribute into tissues and exert pharmacological effects.
Table 1: Predicted Physicochemical and Permeability Parameters for this compound
| Parameter | Value | Unit | Source |
| logP | 4.91 | - | cdutcm.edu.cn |
| TPSA | 50.44 | Ų | cdutcm.edu.cn |
| Caco-2 Permeability | -4.753 | - | cdutcm.edu.cn |
| MDCK Permeability | 2.42E-05 | - | cdutcm.edu.cn |
| Human Intestinal Absorption | 0.014 | - | cdutcm.edu.cn |
| Plasma Protein Binding (Predicted) | 98.34 | % | cdutcm.edu.cn |
Enhanced Mitochondrial Accumulation with TPP Derivatives
Research has explored the synthesis of alkyl triphenylphosphonium (TPP) derivatives of this compound as a strategy to enhance its pharmacokinetic properties, particularly focusing on cellular uptake and mitochondrial accumulation. mdpi.comresearchgate.netresearchgate.net Modification of small molecules with TPP cations is a known method to promote mitochondrial delivery. mdpi.comresearchgate.netnih.govnih.gov
This compound, being a coumarin (B35378) with a significant hydrophobic geranyl group, has low aqueous solubility, which can contribute to poor pharmacokinetic characteristics. researchgate.net Lipophilic cations, such as the TPP group, are promising moieties to improve the pharmacokinetic profile by potentially increasing aqueous solubility and cell membrane permeability. researchgate.net The TPP group is a lipid-soluble cation that can readily penetrate the phospholipid bilayers of cells. researchgate.net This property makes the TPP group a valuable tool for targeted mitochondrial delivery. researchgate.netnih.govnih.gov Studies have shown that TPP-conjugated molecules can accumulate preferentially in the mitochondria of malignant cells due to the hyperpolarization of the mitochondrial membrane potential in these cells compared to normal cells. nih.gov This preferential accumulation can potentially enhance the therapeutic window of compounds. nih.gov
The synthesis and evaluation of alkyl triphenylphosphonium this compound derivatives have been reported, aiming to leverage the mitochondrial targeting capabilities of the TPP moiety. mdpi.comresearchgate.netresearchgate.net These studies indicate that the covalent linking of this compound with a TPP moiety and different alkyl linkers influences its biological activities, including cytotoxicity. mdpi.comresearchgate.net While the primary focus of some of these studies was on the enhanced cytotoxic or anti-inflammatory activities of the derivatives, the underlying principle is the improved cellular uptake and targeted delivery to mitochondria facilitated by the TPP group, thereby enhancing the pharmacokinetic characteristics related to distribution within the cell. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov
Systemic Exposure and Clearance Considerations
Systemic exposure refers to the total amount of a drug that is available in the bloodstream over time, often quantified by the Area Under the Curve (AUC) of the plasma concentration-time profile. unil.chwikipedia.org Clearance is a pharmacokinetic parameter that describes the rate at which a compound is removed from the body. unil.chderangedphysiology.com It represents the volume of plasma cleared of the substance per unit time. derangedphysiology.com
Predicted pharmacokinetic parameters for this compound include a predicted clearance value of 10.185. cdutcm.edu.cn A higher clearance generally indicates that the compound is removed from the systemic circulation more rapidly, leading to a smaller area under the concentration-time curve and thus lower systemic exposure for a given dose. unil.ch
Serum concentration dynamics, which describe how the concentration of a compound in the serum changes over time after administration, are crucial for understanding systemic exposure. researchgate.net While specific serum concentration-time profiles for this compound in humans are not provided in the reviewed literature, the predicted high plasma protein binding (98.34%) suggests that only a small fraction of the total concentration in serum would be unbound and available for distribution into tissues or for elimination processes. cdutcm.edu.cn
Table 2: Predicted Systemic Exposure and Clearance Parameter for this compound
| Parameter | Value | Unit | Source |
| Clearance (Predicted) | 10.185 | - | cdutcm.edu.cn |
| Plasma Protein Binding (Predicted) | 98.34 | % | cdutcm.edu.cn |
Metabolic Fate and Pathways
The metabolic fate of a compound involves its biotransformation within the body, primarily through enzymatic reactions. These metabolic processes can lead to the formation of metabolites, which may be active or inactive and are typically more polar, facilitating their excretion from the body. basicmedicalkey.comepo-berlin.com
While the specific metabolic pathways and the enzymes involved in the biotransformation of this compound are not extensively detailed in the reviewed literature, general principles of drug metabolism apply. Compounds can undergo various metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation. basicmedicalkey.com These reactions are often catalyzed by enzyme systems, such as the cytochrome P450 (CYP) enzymes, particularly in the liver. nih.govnih.gov
Predicted data for this compound includes a predicted CYP1A2 inhibition score of 0.97. cdutcm.edu.cn This suggests a potential interaction with the CYP1A2 enzyme, which could influence the metabolism of substrates of this enzyme. However, this does not directly describe the metabolic fate of this compound itself.
The "NonBiodegradable Rule" prediction for this compound cdutcm.edu.cn may imply a degree of resistance to biological degradation, although the specific context and implications of this prediction are not elaborated.
In general, the metabolic fate of coumarins like this compound can involve hydroxylation, glucuronidation, and sulfation, leading to more water-soluble metabolites that are more readily excreted, primarily via the kidneys or bile. However, without specific experimental data on this compound's metabolism, the exact pathways and the structures of its metabolites remain to be fully elucidated.
Preclinical Research Models and Methodologies
In Vitro Experimental Systems
Ostruthin has been evaluated in various cell-based assays to determine its effects on cell viability, growth, and inflammatory responses. In the context of cardiovascular research, this compound was identified as the primary antiproliferative compound in a dichloromethane (B109758) extract of Peucedanum ostruthium rhizomes. mdpi.com Its effect on vascular smooth muscle cell (VSMC) proliferation was investigated using rat aortic VSMCs. mdpi.commdpi.com this compound was found to inhibit serum-stimulated VSMC proliferation in a concentration-dependent manner. mdpi.commdpi.com The methodologies employed to measure this antiproliferative activity included the resazurin conversion assay, which correlates cell number with metabolic activity, and the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay, which directly measures DNA synthesis. mdpi.com The half-maximal inhibitory concentration (IC50) for the inhibition of DNA synthesis was determined to be 17 ± 6 μM. mdpi.com
Regarding its cytotoxic profile, extracts containing this compound have demonstrated low toxicity in certain cell lines, such as HaCaT human keratinocytes and L929 mouse fibroblasts. nih.gov Furthermore, in the context of its antimycobacterial properties, this compound was found to be non-cytotoxic at concentrations that were effective against M. tuberculosis.
For anti-inflammatory assessments, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated mouse microglia BV-2 cells. researchgate.net Its activity has also been confirmed in human embryonic kidney 293 (HEK293) cells, where it was shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced inflammatory pathways. researchgate.net
| Cell Line | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Rat Aortic Vascular Smooth Muscle Cells (VSMC) | Anti-Proliferation (Resazurin Conversion, BrdU Incorporation) | Inhibited serum-induced cell proliferation; IC50 for DNA synthesis inhibition was 17 ± 6 μM. | mdpi.commdpi.com |
| Mouse Microglia BV-2 | Anti-Inflammatory | Suppressed LPS-induced expression of iNOS and COX-2. | researchgate.net |
| HEK293 Cells | Anti-Inflammatory | Inhibited TNF-α-induced inflammatory responses. | researchgate.net |
| HaCaT Keratinocytes, L929 Fibroblasts | Cytotoxicity (MTT Assay) | Extracts containing this compound showed low cytotoxicity. | nih.gov |
The inhibitory potential of this compound against various enzymes has been explored through targeted enzymatic assays. A notable target is acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. tandfonline.com In a bioassay-guided fractionation study of Peucedanum ostruthium root extract, this compound was identified as an active constituent with AChE inhibitory activity. tandfonline.com The methodology used was a thin-layer chromatography (TLC) bioautographic assay, where the enzyme is sprayed onto the developed TLC plate; areas with inhibitory compounds appear as white spots against a purple background after the application of a substrate and a chromogenic agent. tandfonline.com
In addition to its effects on AChE, this compound has been reported to directly inhibit the enzymatic activities of cytochrome P450 family members, specifically ethoxyresorufin O-dealkylase and pentoxyresorufin O-dealkylase. researchgate.net It has also demonstrated inhibitory activity against α-glucosidase. researchgate.net Furthermore, while a crude rhizome extract containing this compound showed inhibition of lipoxygenase, specific inhibitory activity of the isolated compound requires further investigation. nih.gov
Electrophysiological studies, particularly using the whole-cell patch-clamp technique, have been instrumental in elucidating the modulatory effects of this compound on various ion channels. These investigations have primarily utilized human embryonic kidney (HEK293T) cells transiently expressing specific channel subunits. nih.govplos.org Research has identified this compound as an activator of two-pore domain potassium (K2P) channels, specifically the TWIK-related potassium (TREK) channel subfamily. nih.govnih.gov
This compound was found to activate TREK-1 channel currents at a low concentration, with a half-maximal effective concentration (EC50) of 5.3 μM. nih.govplos.org It also activates the TREK-2 channel, although at a significantly higher concentration, with an EC50 of 3.7 mM. nih.govplos.orgresearchgate.net Conversely, at higher concentrations (e.g., 100 μM), this compound exhibits inhibitory effects on other potassium channels, including TASK-1, the inward-rectifier Kir2.1, and the voltage-gated channel Kv1.4. nih.govplos.org
Reporter gene assays are a powerful tool for studying the modulation of specific signaling pathways. This compound has been investigated for its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.net In these experimental setups, cell lines such as HEK293 are engineered to contain a reporter gene, commonly luciferase, under the control of NF-κB response elements. researchgate.net
One study identified this compound as an active component from a Peucedanum ostruthium extract that inhibits TNF-α-induced NF-κB reporter activity in HEK293–NF-κB-luc cells. researchgate.net The assay measures the luminescence produced by the luciferase enzyme, with a decrease in signal indicating inhibition of the NF-κB pathway. researchgate.net Further research on an alkyl triphenylphosphonium derivative of this compound demonstrated that it could inhibit TNF-α-induced NF-κB-responsive luciferase activity and, using a chromatin immunoprecipitation (ChIP) assay, was shown to prevent the binding of the NF-κB subunit RelA to the promoter region of the target gene ICAM-1. researchgate.net
The efficacy of this compound against various pathogens has been determined using a range of microbiological and parasitological assays. Bioassay-guided fractionation identified this compound as having pronounced in vitro activity against several species of rapidly growing Mycobacteria. nih.gov Its minimum inhibitory concentrations (MICs) were established for Mycobacterium abscesus, M. aurum, M. fortuitum, M. phlei, and M. smegmatis, with values ranging from 3.4 to 107.4 μM. nih.gov
Biochemometric analysis also identified this compound as a potent anti-staphylococcal agent, with activity against Staphylococcus aureus, and also against Enterococcus species. tandfonline.comnih.gov
In the realm of parasitology, this compound's anthelmintic activity was evaluated using the nematode Caenorhabditis elegans as a model organism. tandfonline.comnih.gov These assays revealed that the anthelmintic effect was the result of a combinatorial action between this compound and another coumarin (B35378), isoimperatorin. tandfonline.comnih.gov Further investigation using C. elegans-based survival and motility assays confirmed that compounds like isoimperatorin and imperatorin (B1671801) modulate the susceptibility of the nematode to this compound, an effect linked to the function of the organism's efflux pumps. nih.gov
| Organism Type | Species | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Bacteria (Gram-positive) | Staphylococcus aureus, Enterococcus spp. | Broth microdilution / Inhibition assays | Identified as a potent antibacterial constituent. | tandfonline.comnih.gov |
| Bacteria (Mycobacteria) | M. abscesus, M. aurum, M. fortuitum, M. phlei, M. smegmatis | Minimum Inhibitory Concentration (MIC) determination | Demonstrated activity with MICs ranging from 3.4 to 107.4 μM. | nih.gov |
| Nematode (Parasite Model) | Caenorhabditis elegans | Survival and motility assays | Exhibited anthelmintic activity, enhanced by efflux pump inhibitors (isoimperatorin, imperatorin). | tandfonline.comnih.gov |
In Vivo Animal Models
The physiological effects of this compound have been examined in several in vivo animal models, primarily focusing on its neurological and thermoregulatory activities.
To investigate its potential antidepressant-like effects, a chronic unpredictable mild stress (CUMS) mouse model was utilized. researchgate.netplos.orgresearchgate.net This model is designed to induce a state analogous to human depression by subjecting the animals to a series of varied, low-grade stressors. plos.org The effects of this compound administration were then assessed using standard behavioral tests, such as the tail suspension test and the forced swim test, which measure despair-like behavior. researchgate.netresearchgate.net A single administration of this compound showed an antidepressive effect in these tests on CUMS-treated mice. researchgate.net
Another study employed an ovariectomized rat model to explore the effects of this compound on thermoregulation, relevant to conditions like menopause. nih.gov In this model, Wistar rats were ovariectomized and implanted with silastic tubes with or without progesterone. nih.gov this compound, as a TREK channel agonist, was administered, and key physiological parameters including core body temperature, tail skin temperature (an indicator of heat dissipation), locomotor activity, and thermoregulatory behavior were continuously measured. nih.gov The results showed that this compound administration led to an increase in body temperature in these ovariectomized rats. nih.gov
Invertebrate Models for Anthelmintic Activity (Caenorhabditis elegans)
The free-living nematode Caenorhabditis elegans serves as a primary invertebrate model for the initial screening and discovery of anthelmintic compounds. nih.gov Its genetic and physiological similarities to parasitic nematodes make it a valuable tool for identifying substances with potential therapeutic applications against parasitic worm infections. nih.govbiorxiv.org Compounds that are active against C. elegans have a significantly higher probability of being effective against parasitic nematodes compared to randomly selected compounds. nih.gov
Research has identified this compound as a compound with significant anthelmintic activity against C. elegans. nih.govresearchgate.net Studies using a biochemometric approach on root extracts of Peucedanum ostruthium pinpointed this compound as a key bioactive constituent responsible for decreasing the survival of the nematode. nih.gov
Further investigation revealed that the anthelmintic activity of this compound is part of a combinatorial effect, working in conjunction with another natural compound, isoimperatorin. nih.govresearchgate.net This synergistic action is believed to be related to the function of the nematode's efflux pumps, which are cellular mechanisms for expelling toxins. nih.govresearchgate.net Isoimperatorin appears to modulate the susceptibility of C. elegans to this compound, enhancing its nematicidal effects. nih.gov In laboratory assays, this compound as the main active principle demonstrated a dose-dependent reduction in the motility of C. elegans. nih.gov
Table 2: Anthelmintic Activity of this compound against C. elegans
| Assay | Compound(s) | Observed Effect | Mechanism of Action |
|---|---|---|---|
| C. elegans Survival and Motility Assay | This compound | Dose-dependent reduction in worm motility; decreased survival. nih.gov | Main nematicidal principle. nih.gov |
Models for Vascular Remodeling Studies
The proliferation of vascular smooth muscle cells (VSMCs) is a critical pathological process in vascular remodeling, which contributes to cardiovascular diseases like atherosclerosis. nih.govnih.gov In vitro models using cultured rat aortic VSMCs are standard for screening compounds that may inhibit this process. nih.gov
This compound has been identified as a potent inhibitor of VSMC proliferation. nih.govnih.govresearchgate.net In studies using dichloromethane extracts from the rhizomes of Peucedanum ostruthium, the extract demonstrated a concentration-dependent inhibition of serum-induced proliferation in rat aortic VSMCs. nih.govnih.gov Subsequent analysis of the extract's components identified this compound as the primary substance responsible for this antiproliferative activity. nih.govnih.gov
The methodology for these studies involves stimulating serum-starved VSMCs with serum to induce proliferation. The inhibitory effect of this compound is then quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a marker for DNA synthesis and cell proliferation. nih.gov These experiments have shown that this compound inhibits the serum-stimulated proliferation of VSMCs in a concentration-dependent manner. nih.gov
Table 3: this compound's Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Model | Cell Type | Inducer | Method of Quantification | Finding |
|---|---|---|---|---|
| In vitro | Rat Aortic VSMC | 10% Serum | Resazurin conversion assay | A dichloromethane extract of P. ostruthium containing this compound inhibited VSMC proliferation with an IC50 of 24 ± 14 µg/mL. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isoimperatorin |
| Imperatorin |
Therapeutic Potential and Future Research Directions
Ostruthin as a Lead Compound for Drug Discovery and Development
This compound has been identified as a promising lead compound in the quest for new therapeutic agents, largely due to its wide array of pharmacological properties. nih.govmdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. mdpi.com this compound's demonstrated activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects, make it a versatile scaffold for drug discovery. nih.govnih.gov
Research has shown that this compound can inhibit the proliferation of vascular smooth muscle cells, suggesting its potential in treating cardiovascular diseases like atherosclerosis. acs.orgresearchgate.netnih.gov It has also exhibited cytotoxic effects against various cancer cell lines, including pancreatic cancer. nih.govresearchgate.net Furthermore, its antimycobacterial properties against rapidly growing Mycobacteria are comparable to existing drugs like ethambutol (B1671381) and isoniazid, highlighting its potential as an anti-infective agent. nih.gov this compound's ability to inhibit acetylcholinesterase presents a possible therapeutic avenue for Alzheimer's disease. researchgate.net These diverse bioactivities underscore its value as a foundational molecule for developing novel drugs targeting a range of diseases. nih.govresearchgate.net
| Pharmacological Activity | Key Findings | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Anti-proliferative | Inhibits serum-stimulated vascular smooth muscle cell (VSMC) proliferation with an IC50 of 17 ± 6 μM. | Cardiovascular Disease (Atherosclerosis) | acs.orgnih.gov |
| Antimycobacterial | Active against Mycobacterium abscesus, M. aurum, M. fortuitum, M. phlei, and M. smegmatis with MICs ranging from 3.4 to 107.4 μM. | Infectious Diseases | nih.gov |
| Anti-inflammatory | Suppresses LPS-induced iNOS and COX-2 protein expression in BV2 microglia cells. | Neuroinflammatory Diseases | nih.gov |
| Anticancer | Cytotoxic toward human pancreatic cancer cell lines (PANC-1 and PSN-1). | Oncology | nih.govresearchgate.net |
| Neuroprotective | Inhibits acetylcholinesterase activity. | Neurodegenerative Diseases (e.g., Alzheimer's) | researchgate.net |
| Anxiolytic & Antidepressant | Acts as a TREK-1 channel activator, showing anxiolytic and antidepressive effects in mouse models. | Psychiatric Disorders | plos.orgresearchgate.net |
Potential for Combination Therapies and Synergistic Interactions
The use of combination therapies, where multiple compounds are administered together, is a growing strategy in medicine to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. mdpi.commdpi.com Natural products are often explored in this context for their potential to act synergistically with conventional drugs. nih.gov A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. mdpi.com
Research into this compound suggests its potential for use in such combination regimens. For instance, one study demonstrated a combinatorial anthelmintic effect of this compound and Isoimperatorin against the nematode Caenorhabditis elegans. researchgate.net This finding indicates that the compounds work together to produce a greater effect than either could alone. This synergistic potential is a significant area for future research. Combining this compound with existing chemotherapeutic agents could enhance anticancer activity, potentially allowing for lower doses of the conventional drug and thereby reducing toxicity. mdpi.comnih.gov Similarly, in treating bacterial infections, this compound could be paired with other antibiotics to combat resistant strains. The principle of synergy, where one compound can enhance the effect of another by various mechanisms such as inhibiting degrading enzymes or increasing cellular uptake, provides a strong rationale for exploring this compound in combination therapies for its various reported bioactivities. mdpi.com
Addressing Challenges in this compound Research
Despite its promise, the development of this compound into a clinical drug faces several challenges that must be addressed through further research. frontiersin.orgnih.govresearchgate.net These challenges span understanding its long-term effects, fully mapping its biological interactions, and discovering new applications.
A critical step in drug development is understanding a compound's long-term efficacy and stability within a biological system. researchgate.netnih.gov Studies involving chronic administration of this compound have revealed potential hurdles in this area. Research on chronically stressed mice showed that while a single administration of this compound had antidepressive effects, a 7-day regimen resulted in insignificant effects. researchgate.netnih.gov The mice that received the extended treatment had significantly lower blood concentrations of this compound compared to those receiving a single dose. researchgate.netnih.gov This suggests a possible upregulation of drug-metabolizing enzymes, leading to faster clearance of the compound and reduced efficacy over time. nih.gov These findings highlight the need for further studies on this compound's pharmacokinetics and metabolism to ensure it can maintain therapeutic concentrations over a prolonged treatment period. Developing more stable derivatives or novel delivery systems could be a potential strategy to overcome these limitations. researchgate.net
While research has identified several biological targets for this compound, a complete map of its biochemical interactions is still needed. This compound has been shown to modulate multiple signaling pathways. For example, its anti-inflammatory effects are linked to the inhibition of the nuclear factor κB (NF-κB) signaling pathway. mdpi.comnih.gov Specifically, a derivative of this compound was found to prevent the binding of the NF-κB subunit RelA to the ICAM-1 promoter. mdpi.com In the context of its neurological effects, this compound has been identified as an activator of TWIK-related K+ (TREK-1) channels, which contributes to its anxiolytic and antidepressive properties. plos.orgresearchgate.net However, at higher concentrations, it also appears to inhibit other potassium channels, such as TASK-1, Kir2.1, and Kv1.4, which may explain its bell-shaped dose-response relationship. plos.org The ability of this compound and its derivatives to target multiple proteins suggests a complex mechanism of action. mdpi.com A comprehensive understanding of its full interaction spectrum is essential for predicting its therapeutic effects and potential side effects.
| Molecular Target/Pathway | Observed Effect | Associated Activity | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Inhibits TNF-α-induced phosphorylation of RelA and its binding to the ICAM-1 promoter (by a derivative). | Anti-inflammatory | mdpi.com |
| TREK-1/TREK-2 K+ Channels | Activates TREK-1 (EC50 = 5.3 μM) and TREK-2 channels. | Anxiolytic, Antidepressant | plos.org |
| Other K+ Channels (TASK-1, Kir2.1, Kv1.4) | Inhibits at higher concentrations. | Modulation of Neuronal Activity | plos.org |
| Cell Proliferation Pathways | Inhibits serum-induced de novo DNA synthesis in VSMCs. | Anti-proliferative | acs.orgnih.gov |
| Acetylcholinesterase | Inhibits enzyme activity. | Neuroprotective | researchgate.net |
The broad bioactivity of this compound suggests that its therapeutic potential may extend beyond the currently investigated areas. Its unique structure can be leveraged to explore novel biological targets and applications. For example, its pronounced activity against various mycobacterial species warrants further investigation into its specific mechanism of action against these bacteria, which could lead to new treatments for tuberculosis and related infections. nih.gov The identification of this compound as a pluripotent antimicrobial and anthelmintic agent further broadens its potential applications in infectious disease. researchgate.net Additionally, modifying the this compound molecule has already yielded derivatives with different properties. For instance, the synthesis of alkyl triphenylphosphonium (TPP) derivatives of this compound was explored to enhance its pharmacokinetic properties and potentially target mitochondria. mdpi.com One such derivative showed anti-inflammatory effects by targeting the NF-κB pathway without the cytotoxicity observed with the parent this compound compound. mdpi.com This demonstrates that medicinal chemistry approaches can unlock new therapeutic uses and improve the compound's profile, paving the way for applications in diseases where inflammation and mitochondrial dysfunction are key factors.
Q & A
Basic Research Questions
Q. How can researchers assess the dose-dependent effects of Ostruthin on anxiety-like behavior in murine models?
- Methodology : Utilize standardized behavioral assays such as the open-field test (measuring central area entries and line crossings), elevated plus maze (open-arm entries and duration), and light/dark box test (transitions between compartments and light-side duration). Administer this compound at varying doses (e.g., 0, 2, 5, 20 mg/kg) 30 minutes pre-test. Analyze dose-response relationships using one-way ANOVA with post hoc Bonferroni correction to identify significant thresholds. Note the bell-shaped curve observed at higher doses (20 mg/kg), where anxiolytic effects diminish, suggesting biphasic activity .
Q. What experimental approaches confirm TREK-1 channel activation by this compound in vitro?
- Methodology : Conduct whole-cell patch-clamp recordings in TREK-1-expressing 293T cells. Apply this compound incrementally (e.g., 1–100 µM) to measure current amplification. Validate specificity using TREK-1 blockers like bupivacaine (3 mM) to reverse current increases. Control for confounding factors by measuring pH and osmotic pressure changes post-Ostruthin addition. Calculate EC₅₀ values (e.g., 5.3 µM for TREK-1) and confirm voltage independence by testing across membrane potentials .
Q. How is this compound synthesized and stabilized in nanoparticle applications for experimental use?
- Methodology : Synthesize gold nanoparticles (AuNPs) by reacting this compound with HAuCl₄ under controlled conditions (50°C, 30 minutes). Monitor structural changes via FT-IR spectroscopy to confirm the conversion of this compound’s alkenes to quaternary alcohols, which act as surfactants. Use TEM imaging to verify AuNP morphology and stability, attributed to electrostatic repulsion from the surfactant’s hydrophobic-hydrophilic balance .
Advanced Research Questions
Q. How to resolve contradictions between this compound’s TREK-1 activation and its antidepressive effects, given that TREK-1 inhibition is typically linked to such outcomes?
- Methodology : Investigate alternative neural pathways using c-Fos immunostaining to map neuronal activity. This compound suppresses stress-induced c-Fos expression in the lateral septal nucleus (LS) but not in the dorsal raphe nuclei (DRN), suggesting a distinct mechanism bypassing serotoninergic pathways. Combine behavioral tests (e.g., forced swim test) with TREK-1 knockout models or co-administration of blockers (e.g., amlodipine) to isolate channel-specific effects .
Q. What strategies mitigate this compound’s off-target effects on other K⁺ channels in electrophysiological studies?
- Methodology : Use sub-IC₅₀ concentrations of this compound (e.g., <41 µM) to minimize inhibition of channels like TASK-1 or HERG-1. Validate selectivity via channel-specific blockers (e.g., bupivacaine for TREK-1) and parallel assays in TREK-2-expressing cells (EC₅₀ = 3.7 mM). Employ osmotic pressure controls to differentiate DMSO-induced artifacts from true channel modulation .
Q. How to design experiments isolating this compound’s anxiolytic effects from locomotor activity changes?
- Methodology : Integrate voluntary wheel-running tests to exclude hyperactivity confounds. Compare locomotor metrics (e.g., line crossings in open-field tests) with anxiety-specific behaviors (e.g., open-arm exploration). Use dose titration to identify thresholds where anxiolysis occurs without hyperactivity (e.g., 5 mg/kg reduces immobility in forced swim tests without altering baseline locomotion) .
Q. What methodologies validate this compound’s suppression of stress-induced neuronal activation in specific brain regions?
- Methodology : Expose mice to acute stress (e.g., restraint) and administer this compound (5 mg/kg). Quantify c-Fos⁺ cells in the LS, paraventricular nuclei, and amygdala via immunohistochemistry . Use Bonferroni-corrected ANOVA to confirm region-specific suppression (e.g., LS: p<0.005; other regions: non-significant). Pair with behavioral assays to correlate neural activity with functional outcomes .
Data Contradiction Analysis
Q. Why does this compound exhibit TREK-2 activation at high concentrations despite its primary focus on TREK-1?
- Analysis : TREK-2 activation (EC₅₀ = 3.7 mM) occurs at concentrations far exceeding therapeutic thresholds (~17 µM at 5 mg/kg). This suggests TREK-2 is unlikely to contribute to in vivo effects but may confound in vitro studies using supra-physiological doses. Validate findings with TREK-2 knockdown models or selective inhibitors to clarify channel contributions .
Q. How to address conflicting reports on this compound’s anxiolytic efficacy at higher doses?
- Analysis : The bell-shaped dose-response curve (efficacy peaks at 5 mg/kg) implies receptor desensitization or off-target inhibition at higher doses. Conduct kinetic studies to assess TREK-1 trafficking or internalization post-activation. Test intermediate doses (e.g., 10–15 mg/kg) to refine therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
